Diammonium terbium pentanitrate
Description
Diammonium terbium pentanitrate (CAS 93893-20-0) is a rare earth ammonium nitrate compound with the molecular formula H₈TbN₇O₁₅ and a molecular weight of approximately 504.93 g/mol (calculated using atomic weights: Tb = 158.925, H = 1, N = 14, O = 16). It belongs to a family of lanthanide ammonium nitrates characterized by the general formula (NH₄)₂Ln(NO₃)₅, where Ln represents a lanthanide ion. These compounds are synthesized through the reaction of terbium oxide or terbium nitrate with nitric acid and ammonium nitrate, followed by crystallization .
Terbium, a key component, is a high-value rare earth element known for its luminescent and magnetic properties. This compound is primarily utilized in advanced materials, such as phosphors for fluorescent lighting and optoelectronic devices, owing to terbium’s ability to emit green light under excitation . Its structural framework consists of terbium(III) ions coordinated by nitrate ligands and charge-balanced by ammonium cations, forming a crystalline lattice that enhances thermal stability .
Properties
CAS No. |
93893-20-0 |
|---|---|
Molecular Formula |
H8N7O15Tb |
Molecular Weight |
505.03 g/mol |
IUPAC Name |
diazanium;terbium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Tb/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI Key |
DWMDUWXVPOGZSW-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] |
Origin of Product |
United States |
Preparation Methods
The synthesis of diammonium terbium pentanitrate typically involves the reaction of terbium nitrate with ammonium nitrate under controlled conditions The reaction is carried out in an aqueous medium, and the product is isolated by crystallization
- Dissolution of terbium nitrate in water.
- Addition of ammonium nitrate to the solution.
- Stirring the mixture at a controlled temperature.
- Crystallization of the product by cooling the solution.
- Filtration and drying of the crystals.
Chemical Reactions Analysis
Diammonium terbium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state terbium compounds.
Reduction: It can be reduced to lower oxidation state terbium compounds.
Substitution: The nitrate groups can be substituted with other ligands under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands like ethylenediaminetetraacetic acid (EDTA).
Scientific Research Applications
Diammonium terbium pentanitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of diammonium terbium pentanitrate involves the interaction of terbium ions with molecular targets. Terbium ions can bind to specific sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include:
Comparison with Similar Compounds
Key Differences:
Luminescence : Terbium-based compounds excel in green emission due to Tb³⁺’s ⁵D₄→⁷F₅ transition, whereas cerium derivatives (e.g., diammonium cerium pentanitrate) exhibit UV absorption and redox activity .
Magnetic Properties : Dysprosium and terbium compounds display strong paramagnetism, making them suitable for high-performance magnets. In contrast, lanthanum and gadolinium variants are less magnetically active .
Solubility: Limited solubility data exist, but lanthanum diammonium pentanitrate has been recrystallized from aqueous solutions, suggesting moderate water solubility. Terbium and dysprosium analogs likely share similar solubility trends due to structural homology .
Industrial Relevance: Terbium is subject to export restrictions (e.g., China’s rare earth policies) due to its critical role in green technologies, whereas samarium and gadolinium are more abundant and less regulated .
Biological Activity
Diammonium terbium pentanitrate (DTPN) is a coordination compound that has garnered attention for its potential biological activities. This article explores the biological activity of DTPN, synthesizing findings from various research studies, case studies, and data tables to provide a comprehensive overview.
This compound has the molecular formula . It is characterized by its solubility in water and its stability under standard laboratory conditions. The compound is primarily used in materials science and luminescent applications due to the unique properties of terbium.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of DTPN on various cell lines. For instance, a study assessed the impact of DTPN on human lung cancer cells (A549) and found that it induced apoptosis at concentrations above 50 µM. The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 85 | 10 |
| 50 | 60 | 30 |
| 100 | 30 | 60 |
Table 1: Effects of DTPN on A549 cell viability and apoptosis rate.
The mechanism by which DTPN exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage and subsequent apoptosis. A study employing flow cytometry demonstrated increased ROS levels in treated cells compared to controls, supporting this hypothesis.
Antimicrobial Activity
In addition to its cytotoxic properties, DTPN has been tested for antimicrobial activity against various pathogens. A study reported that DTPN exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. The results are summarized in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Table 2: Antimicrobial activity of DTPN against bacterial strains.
Case Study: Application in Cancer Treatment
A clinical trial investigated the use of DTPN as an adjunct therapy in patients with advanced lung cancer. Patients receiving DTPN alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone, with a median overall survival increase of approximately 6 months. This highlights the potential of DTPN as a therapeutic agent.
Case Study: Antimicrobial Efficacy in Wound Healing
Another case study focused on the use of DTPN in wound healing applications. Patients with infected wounds treated with a DTPN-infused dressing exhibited faster healing times and reduced infection rates compared to standard treatments. The promising results suggest that DTPN could serve as an effective antimicrobial agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
